3-Chloropyrazine-2-carboxamide
CAS No.: 21279-62-9
Cat. No.: VC1969797
Molecular Formula: C5H4ClN3O
Molecular Weight: 157.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21279-62-9 |
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Molecular Formula | C5H4ClN3O |
Molecular Weight | 157.56 g/mol |
IUPAC Name | 3-chloropyrazine-2-carboxamide |
Standard InChI | InChI=1S/C5H4ClN3O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,7,10) |
Standard InChI Key | YHPMRHPLAQSPHJ-UHFFFAOYSA-N |
SMILES | C1=CN=C(C(=N1)C(=O)N)Cl |
Canonical SMILES | C1=CN=C(C(=N1)C(=O)N)Cl |
Introduction
Chemical Properties and Physical Characteristics
Fundamental Properties
3-Chloropyrazine-2-carboxamide is a white to orange-green crystalline or powder solid with a molecular formula of C₅H₄ClN₃O and a molecular weight of 157.56 g/mol . Key physical properties include:
Property | Value | Source |
---|---|---|
Melting Point | 187.0–191.0°C (189°C reported) | |
Storage Conditions | 2–8°C under inert gas (N₂/Ar) | |
Purity | ≥98.0% (HPLC, nitrogen analysis) |
The compound’s stability under inert atmospheres and controlled temperatures is critical for maintaining its reactivity in synthetic applications .
Structural Features
The pyrazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) is functionalized with a chlorine substituent at position 3 and a carboxamide group at position 2. This configuration enables nucleophilic substitution at the chlorine site and potential hydrogen bonding via the carboxamide moiety .
Synthesis and Preparation Methods
Key Synthetic Routes
Three primary methods have been reported for synthesizing 3-chloropyrazine-2-carboxamide:
Hydrolysis of 3-Chloro-pyrazine-2-carbonitrile
This method involves partial hydrolysis of the carbonitrile group under controlled pH and temperature conditions :
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Reactants: 3-Chloro-pyrazine-2-carbonitrile, aqueous base (e.g., NaOH).
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Conditions: Mild heating, pH monitoring to prevent over-hydrolysis.
Chlorination of 3-Hydroxypyrazine-2-carboxamide
A two-step process starting from 3-hydroxypyrazine-2-carboxamide:
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Step 1: Synthesis of 3-hydroxypyrazine-2-carboxamide via sodium hydroxide-mediated cyclization of 2-aminomalonamide and glyoxal (91.2% yield) .
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Step 2: Chlorination using phosphorus oxychloride (POCl₃) and diisopropylethylamine in chlorobenzene at 0–90°C (79% yield) .
Alternative Routes
Microwave-assisted synthesis has been explored for derivatives, though direct application to 3-chloropyrazine-2-carboxamide remains limited .
Comparative Analysis of Methods
Method | Reactants/Reagents | Yield | Conditions |
---|---|---|---|
Hydrolysis of Carbonitrile | NaOH, controlled pH/temperature | High | Mild heating |
Chlorination of Hydroxy | POCl₃, diisopropylethylamine | 79% | 0–90°C, chlorobenzene |
Sodium Hydroxide Cyclization | 2-Aminomalonamide, glyoxal | 91.2% | -10°C to 22°C |
Applications in Chemical and Biological Research
Pharmaceutical Intermediates
3-Chloropyrazine-2-carboxamide serves as a precursor for antimicrobial and antitubercular agents. Key derivatives include:
Antimycobacterial Agents
Substitution of the chlorine atom with benzylamine or alkylamino groups yields compounds with activity against Mycobacterium tuberculosis. For example:
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3-Benzylamino derivatives: MIC values of 6.25–25 μg/mL against M. tuberculosis H37Rv .
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N-Alkyl-3-(alkylamino) derivatives: MIC of 25 μg/mL for hexylamino, heptylamino, and octylamino analogs .
Prolyl-tRNA Synthetase Inhibitors
Derivatives such as 3-benzamidopyrazine-2-carboxamides show potential as inhibitors of prolyl-tRNA synthetase, targeting pathways critical for mycobacterial survival .
Agricultural and Material Science Applications
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Pesticides/Herbicides: Modifications enhance bioavailability and target specificity .
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Polymer Synthesis: Used to create durable coatings and advanced materials .
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
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Substituent Position: Chlorine at position 3 reduces activity compared to 5- or 6-chloro isomers .
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Lipophilicity: Optimal activity observed for log k values of 0.876 (compound 14: MIC = 25 μg/mL) .
Key Findings from In Vitro Studies
Compound Class | MIC (M. tuberculosis) | Active Substituent | Source |
---|---|---|---|
3-Benzylamino derivatives | 6.25–25 μg/mL | 2-F, 4-Cl; 2-F, 4-Br | |
N-Alkyl-3-(alkylamino) | 25 μg/mL | Hexylamino, Heptylamino |
Cytotoxicity and Selectivity
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